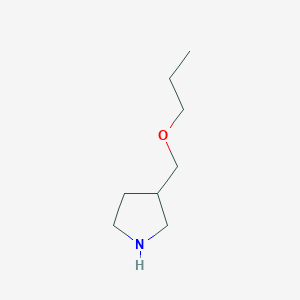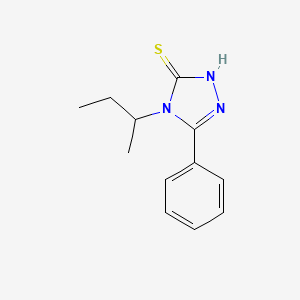
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a butan-2-yl group, a phenyl group, a 1,2,4-triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazole ring. This ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the thiol group. Triazoles are known to participate in various chemical reactions, and thiols are known for their nucleophilic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiol group could make the compound polar and potentially give it a strong odor .Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 1,2,4-triazoles, such as "4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol," has shown promising antimicrobial activities. For instance, Bayrak et al. (2009) synthesized various alkylated derivatives and Mannich base derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, evaluating their antimicrobial activities. The study revealed that these compounds exhibited good to moderate activity against a range of microorganisms, underscoring the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Synthesis and Structural Studies
The synthesis and structural elucidation of 1,2,4-triazole derivatives have been a significant area of research. A study by Hotsulia (2019) focused on optimizing the synthesis conditions and studying the properties of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, which involved pyrrole and indole fragments. This research contributes to the understanding of the structural characteristics of 1,2,4-triazole derivatives and their potential biological activities (Hotsulia, 2019).
Anticancer Activity
The application of 1,2,4-triazole derivatives in cancer research has also been explored. Šermukšnytė et al. (2022) synthesized 1,2,4-triazol-3-ylthioacetohydrazide derivatives and tested their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This study highlights the potential of 1,2,4-triazole derivatives as anticancer agents, with specific compounds showing significant activity in 3D cell culture models of cancer (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Anti-Inflammatory Properties
Research on the anti-inflammatory properties of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols by Arustamyan et al. (2021) showed that these compounds could have therapeutic applications in treating inflammation. This study provides a basis for further investigation into the anti-inflammatory potential of 1,2,4-triazole derivatives (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).
Electronic Characteristics and Reactivity Studies
Odyntsova (2016) conducted a study on the electronic characteristics and reactivity of a 1,2,4-triazole derivative, highlighting the compound's absorption spectra in various solvents and its potential for electrophilic substitution reactions. This research aids in understanding the electronic properties and reactivity of triazole derivatives, which is crucial for their application in chemical synthesis and drug development (Odyntsova, 2016).
Future Directions
properties
IUPAC Name |
4-butan-2-yl-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-9(2)15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKLXYZNMLSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
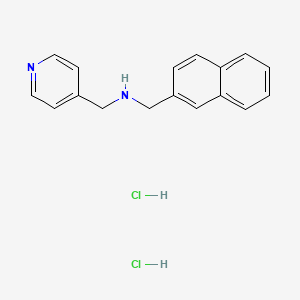
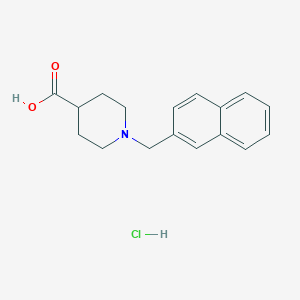
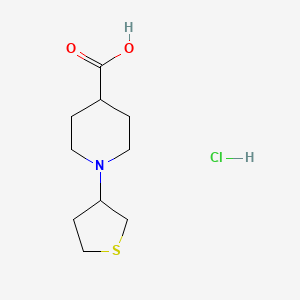
![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)
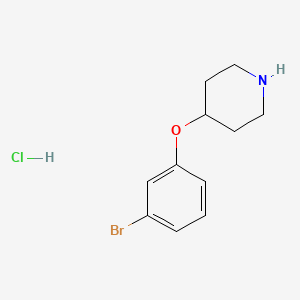
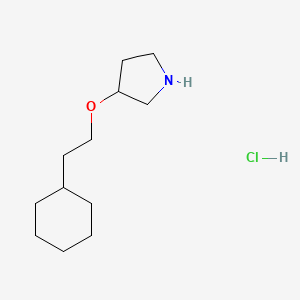
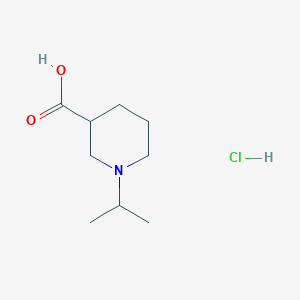
![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
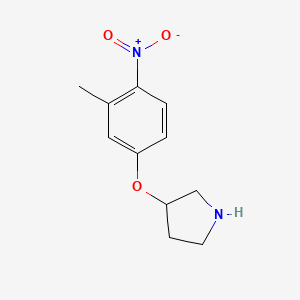
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
